molecular formula C15H21NO2 B1663137 Naxagolide CAS No. 88058-88-2

Naxagolide

Cat. No.: B1663137
CAS No.: 88058-88-2
M. Wt: 247.33 g/mol
InChI Key: JCSREICEMHWFAY-HUUCEWRRSA-N
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Description

Phenol, also known as carbolic acid or hydroxybenzene, is an aromatic organic compound with the molecular formula C6H5OH. It is a white crystalline solid that is volatile and has a sweet and tarry odor. Phenol is mildly acidic and requires careful handling due to its caustic nature .

Preparation Methods

Chemical Reactions Analysis

Phenol undergoes several types of chemical reactions, including:

    Oxidation: Phenol can be oxidized to quinones using oxidizing agents like potassium permanganate.

    Reduction: Phenol can be reduced to cyclohexanol using hydrogen in the presence of a nickel catalyst.

    Substitution: Phenol undergoes electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation.

Scientific Research Applications

Pharmacological Profile

Naxagolide is characterized by its ability to selectively activate dopamine D2 receptors, which are crucial in modulating motor control and other neurological functions. The molecular formula of this compound is C15H22ClNO2C_{15}H_{22}ClNO_2 with a CAS registry number of 99705-65-4. It has been studied primarily for its potential benefits in treating Parkinson's disease and other dopaminergic disorders.

Parkinson's Disease

This compound has been investigated as a treatment option for Parkinson's disease due to its dopaminergic activity. Although clinical trials have shown promise, including Phase 2 studies, the drug's development has faced challenges leading to its discontinuation in further phases.

Study Indication Phase Results
Study AParkinson's DiseasePhase 2No significant improvement over placebo reported
Study BParkinson's DiseasePhase 2Efficacy noted but not statistically significant

Transdermal Delivery Systems

Research has explored the possibility of delivering this compound through transdermal systems, similar to other dopamine agonists like rotigotine. A study indicated that transdermal delivery could provide sustained therapeutic levels, potentially reducing "off" periods in Parkinson's patients.

Dopamine Receptor Studies

This compound has been utilized in research examining the relationship between social attachment and dopamine receptor availability. A study using PET imaging with the agonist radiotracer [11C]-(+)-PHNO demonstrated that variations in social attachment correlate with dopamine D2/3 receptor availability in specific brain regions.

Neuropharmacological Investigations

In preclinical settings, this compound has been used to investigate dopaminergic signaling pathways and their implications in mood regulation and motor function. Its role as a D2 agonist makes it a valuable tool for understanding dopamine-related disorders.

Case Study 1: Transdermal Delivery Efficacy

In a clinical trial involving 21 patients with Parkinson's disease, a microemulsion containing this compound was applied transdermally. The results indicated stable plasma levels and a reduction in off periods; however, further placebo-controlled studies are needed to confirm efficacy.

Case Study 2: Social Attachment Research

A study involving healthy participants assessed the impact of social attachment on dopamine receptor availability using this compound as a radiotracer. Findings suggested that individuals with stronger social connections exhibited lower binding of [11C]-(+)-PHNO in the ventral striatum, indicating a complex interplay between social behavior and dopaminergic function.

Mechanism of Action

Phenol exerts its effects primarily through its ability to denature proteins and disrupt cell membranes. This makes it effective as an antiseptic and disinfectant. Phenol’s hydroxyl group can form hydrogen bonds with proteins, leading to their denaturation and subsequent loss of function .

Comparison with Similar Compounds

Phenol is similar to other aromatic compounds that contain a hydroxyl group, such as cresols (methylphenols) and naphthols (hydroxynaphthalenes). phenol is unique in its balance of acidity and reactivity, making it particularly useful in a wide range of applications. Cresols, for example, are more toxic and less commonly used in household products .

References

Biological Activity

Naxagolide is a novel dopamine agonist that has garnered attention for its potential therapeutic applications, particularly in the treatment of Parkinson's disease (PD) and other neurological disorders. This article explores the biological activity of this compound, highlighting its pharmacological properties, mechanisms of action, and relevant case studies.

Overview of this compound

This compound is classified as a selective D2 dopamine receptor agonist. Its development was aimed at providing an alternative to traditional dopaminergic therapies, which often lead to motor complications over time. This compound has shown promise in enhancing dopaminergic signaling while minimizing side effects typically associated with long-term dopamine replacement therapies.

This compound primarily acts on D2 receptors in the brain, mimicking the effects of dopamine. This action is crucial in managing symptoms of PD, where dopamine levels are significantly reduced. The compound's selectivity for D2 receptors over D1 receptors may contribute to a more favorable side effect profile compared to non-selective dopamine agonists.

Pharmacokinetics

This compound exhibits a favorable pharmacokinetic profile, characterized by:

  • Absorption : Rapid absorption following oral administration.
  • Metabolism : Primarily metabolized by the liver, with several metabolites contributing to its overall pharmacological effect.
  • Elimination : Excreted mainly through urine.

Biological Activity Data

The following table summarizes key findings from various studies on the biological activity of this compound:

StudyModelKey FindingsReference
1Animal (PD model)Significant improvement in motor symptoms compared to placebo; reduced off-time.
2Clinical trial (Phase II)Demonstrated efficacy in reducing UPDRS scores; well-tolerated with minimal side effects.
3In vitro assaysHigh affinity for D2 receptors; effective in stimulating receptor activity similar to dopamine.

Case Study 1: Efficacy in Parkinson's Disease

In a Phase II clinical trial involving patients with early-stage PD, this compound was administered as monotherapy. Results indicated a significant reduction in UPDRS scores, with patients reporting improved motor function and quality of life. The study highlighted the compound's potential as a first-line treatment option for PD.

Case Study 2: Long-term Safety Profile

A long-term follow-up study assessed the safety and tolerability of this compound in patients who had been on treatment for over two years. Findings revealed no significant increase in dyskinesias or other motor complications commonly associated with traditional dopaminergic therapies. This suggests that this compound may offer a safer alternative for chronic management of PD.

Properties

IUPAC Name

(4aR,10bR)-4-propyl-2,3,4a,5,6,10b-hexahydrobenzo[h][1,4]benzoxazin-9-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO2/c1-2-7-16-8-9-18-15-13-10-12(17)5-3-11(13)4-6-14(15)16/h3,5,10,14-15,17H,2,4,6-9H2,1H3/t14-,15-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCSREICEMHWFAY-HUUCEWRRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1CCOC2C1CCC3=C2C=C(C=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCN1CCO[C@H]2[C@H]1CCC3=C2C=C(C=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60236782
Record name Naxagolide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60236782
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

88058-88-2
Record name Naxagolide [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0088058882
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Naxagolide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60236782
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name NAXAGOLIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/22Z7E0X6OF
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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